Kinase Selectivity: >650-Fold BRK/PTK6 Preference Over Aurora B and Lck
P21d hydrochloride demonstrates high selectivity for breast tumor kinase (BRK/PTK6) compared to the structurally related kinases Aurora B and Lck. In enzymatic assays, the compound inhibits BRK with an IC₅₀ of 30 nM, while showing no inhibitory activity against Aurora B or Lck at concentrations up to 20 μM . This represents >650-fold selectivity. In contrast, multi-targeted kinase inhibitors used in similar research contexts typically exhibit off-target inhibition at sub-micromolar concentrations, compromising target attribution .
| Evidence Dimension | Kinase inhibitory potency and selectivity |
|---|---|
| Target Compound Data | BRK/PTK6 IC₅₀ = 30 nM |
| Comparator Or Baseline | Aurora B IC₅₀ > 20 μM; Lck IC₅₀ > 20 μM |
| Quantified Difference | >650-fold selectivity for BRK over Aurora B and Lck |
| Conditions | Enzymatic kinase inhibition assay |
Why This Matters
This selectivity enables unambiguous interpretation of PTK6-dependent phenotypes without confounding off-target kinase effects, a critical consideration for mechanism-of-action studies.
